
3-(4-methylbenzyl)-7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-methylbenzyl)-7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H20N4O3S and its molecular weight is 456.52. The purity is usually 95%.
BenchChem offers high-quality 3-(4-methylbenzyl)-7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-methylbenzyl)-7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Activity
- Compounds containing the 1,2,4-oxadiazole moiety and quinazoline derivatives have been synthesized and evaluated for their biological activities. For example, derivatives synthesized from 1,2,4-oxadiazole have exhibited significant antitumor activity against a range of cell lines, highlighting their potential in cancer research (Maftei et al., 2013). Similarly, quinazoline derivatives have been explored for antimicrobial properties, showing effectiveness against various bacterial and fungal strains (Gupta et al., 2008).
Chemical Synthesis Innovations
- Research has also focused on novel synthesis methods for quinazoline-2,4(1H,3H)-diones, utilizing environmentally friendly protocols. For instance, a green protocol for synthesizing quinazoline-2,4(1H,3H)-diones from carbon dioxide and 2-aminobenzonitriles has been reported, showcasing an eco-friendly approach to the synthesis of potentially pharmacologically active compounds (Patil et al., 2009).
Electron-Transport Materials
- Certain quinazoline derivatives have been investigated for their potential as electron-transport materials in organic electronics. This research explores the electronic properties of these compounds and their applicability in devices like organic light-emitting diodes (OLEDs) (Huang et al., 2006).
Vibrational Spectroscopic Studies
- The study of vibrational spectroscopy, including FT-IR and FT-Raman, on quinazoline derivatives, provides insight into the molecular structure, stability, and electronic properties of these compounds. Such studies are crucial for understanding the chemical and physical properties that underlie the biological activity and material applications of these molecules (Sebastian et al., 2015).
CO2 Utilization in Synthesis
- The use of carbon dioxide as a reactant in the synthesis of quinazoline derivatives represents an innovative approach to carbon capture and utilization. This method not only provides a pathway to valuable chemical intermediates but also contributes to more sustainable chemical synthesis practices (Mizuno et al., 2007).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-methylbenzyl)-7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione, which is then coupled with 3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-amine to form the final product.", "Starting Materials": [ "4-methylbenzaldehyde", "2-aminobenzoic acid", "thionyl chloride", "4-methylthiophenylhydrazine", "sodium hydroxide", "ethyl acetate", "sodium bicarbonate", "acetic anhydride", "triethylamine", "acetonitrile", "N,N-dimethylformamide", "3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione", "3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-amine" ], "Reaction": [ "Synthesis of 4-methylbenzaldehyde from toluene via oxidation with potassium permanganate", "Synthesis of 2-aminobenzoic acid from anthranilic acid via nitration, reduction, and hydrolysis", "Synthesis of 4-methylthiophenylhydrazine from 4-methylthiophenylamine via reaction with hydrazine hydrate", "Synthesis of 3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione from 4-methylbenzaldehyde and 2-aminobenzoic acid via cyclization with thionyl chloride and sodium hydroxide", "Synthesis of 3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-amine from 4-methylthiophenylhydrazine and ethyl acetate via reaction with acetic anhydride and sodium bicarbonate", "Coupling of 3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione and 3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-amine via reaction with triethylamine and acetonitrile in N,N-dimethylformamide" ] } | |
Numéro CAS |
1207000-52-9 |
Nom du produit |
3-(4-methylbenzyl)-7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione |
Formule moléculaire |
C25H20N4O3S |
Poids moléculaire |
456.52 |
Nom IUPAC |
3-[(4-methylphenyl)methyl]-7-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C25H20N4O3S/c1-15-3-5-16(6-4-15)14-29-24(30)20-12-9-18(13-21(20)26-25(29)31)23-27-22(28-32-23)17-7-10-19(33-2)11-8-17/h3-13H,14H2,1-2H3,(H,26,31) |
Clé InChI |
CWLLZZFLXNJCSF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=C(C=C5)SC)NC2=O |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,5-bis[(4-methylphenyl)sulfanyl]-N-phenyl-1,3-thiazol-2-amine](/img/structure/B2842716.png)
![1-(1,3-benzodioxol-5-ylcarbonyl)-8'-chloro-1'{H}-spiro[piperidine-4,2'-quinazolin]-4'(3'{H})-one](/img/structure/B2842717.png)
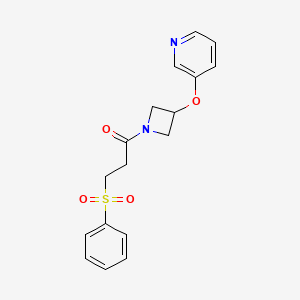
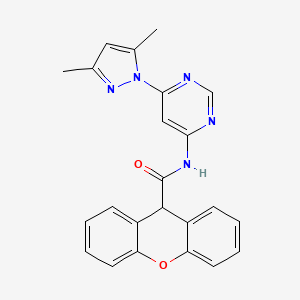
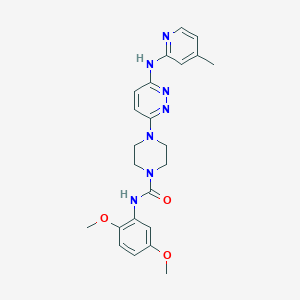
![2-[(3-Bromo-4-methoxyphenyl)methyl]-3-hydroxypropanenitrile](/img/structure/B2842722.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2842725.png)
![4-[(3-Bromobenzyl)thio]-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2842727.png)
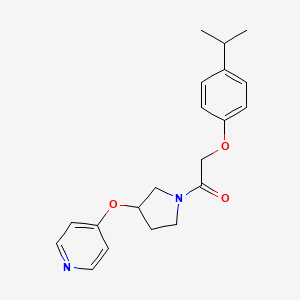


![methyl 3-{2-[2-(isopropylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate](/img/structure/B2842733.png)
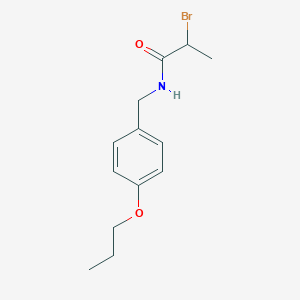
![3-[(Pyridine-3-carbonyl)-amino]-propionic acid](/img/structure/B2842739.png)